4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVXCZCKMUARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003017-90-0 | |
| Record name | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile chemical structure and properties
Designation: Chemical Scaffold & Intermediate Application: Kinase Inhibitor Discovery (JAK/STAT, CDK pathways)
Executive Summary
This technical guide profiles 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile , a bifunctional heterocyclic building block critical in medicinal chemistry. Characterized by a 3-arylpyrazole core substituted with a reactive formyl group at the C4 position and a nitrile group on the phenyl ring, this molecule represents a "privileged structure" in drug discovery. Its architecture mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors, making it a high-value intermediate for synthesizing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.
This guide details the structural dynamics, a validated synthesis protocol via the Vilsmeier-Haack cyclization, and the downstream synthetic utility of this compound.
Structural Analysis & Physicochemical Properties
Chemical Identity
The molecule consists of a 1H-pyrazole ring substituted at the 3-position with a 4-cyanophenyl group and at the 4-position with a formyl (aldehyde) group.
-
IUPAC Name: 3-(4-cyanophenyl)-1H-pyrazole-4-carbaldehyde
-
Molecular Formula: C₁₁H₇N₃O
-
Molecular Weight: 197.19 g/mol
-
Key Functional Groups:
-
Nitrile (-CN): Electron-withdrawing group (EWG); metabolic stability handle; precursor to amides/amines.
-
Aldehyde (-CHO): Electrophilic handle for condensation reactions (e.g., Knoevenagel, reductive amination).
-
Pyrazole NH: Hydrogen bond donor (critical for hinge binding in kinases).
-
Tautomerism and Solubility
Like most N-unsubstituted pyrazoles, this compound exhibits annular tautomerism. In solution, the proton rapidly exchanges between N1 and N2.
-
Tautomer A: 3-(4-cyanophenyl)-1H-pyrazole-4-carbaldehyde
-
Tautomer B: 5-(4-cyanophenyl)-1H-pyrazole-4-carbaldehyde
Solubility Profile:
| Solvent | Solubility | Usage Note |
|---|---|---|
| DMSO | High | Preferred for biological assays and stock solutions. |
| DMF | High | Primary solvent for synthesis and coupling reactions. |
| DCM/Chloroform | Moderate | Useful for extraction and chromatography. |
| Water | Low | Requires co-solvent (e.g., DMSO) for aqueous buffers. |
Synthetic Methodology: The Vilsmeier-Haack Cyclization
The most robust and scalable route to 3-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to the corresponding hydrazone or semicarbazone. This method builds the pyrazole ring and installs the aldehyde functionality in a single pot.
Reaction Scheme Logic
-
Precursor: 4-Cyanoacetophenone.
-
Derivatization: Formation of the semicarbazone or hydrazone.
-
Cyclization/Formylation: Double Vilsmeier-Haack attack using POCl₃/DMF.
Detailed Protocol
Note: All steps must be performed in a fume hood due to the generation of hazardous vapors (POCl₃).
Step 1: Formation of 4-Cyanoacetophenone Semicarbazone
-
Dissolution: Dissolve 4-cyanoacetophenone (1.0 eq) in warm ethanol.
-
Reagent Prep: In a separate beaker, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimum amount of water.
-
Combination: Add the aqueous semicarbazide solution to the ethanolic ketone solution.
-
Reflux: Heat to reflux for 2–3 hours. A precipitate typically forms.
-
Isolation: Cool to room temperature, filter the solid, wash with cold ethanol and water, and dry under vacuum.
-
Checkpoint: Verify product by melting point (typically >200°C for semicarbazones).
-
Step 2: Vilsmeier-Haack Cyclization
-
Vilsmeier Reagent: In a dry round-bottom flask under Argon, cool anhydrous DMF (10.0 eq) to 0°C. Dropwise add POCl₃ (3.0 eq). Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).
-
Addition: Add the dried semicarbazone (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Heating: Warm the mixture to 60–70°C. Evolution of gas (CO₂) will occur as the semicarbazone rearranges. Stir for 4–6 hours.
-
Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. The intermediate iminium species hydrolyzes to the aldehyde.
-
Neutralization: Adjust pH to ~7–8 using 2M NaOH or saturated NaHCO₃. The product will precipitate.
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Reactivity & Downstream Applications
This scaffold is a "linchpin" intermediate. The diagram below illustrates its transformation potential.
Pathway Visualization
Figure 1: Synthetic divergence map for the 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile scaffold.
Medicinal Chemistry Context
In the context of JAK (Janus Kinase) inhibitors, the pyrazole ring often serves as the hinge-binder. The formyl group is frequently converted into a vinyl nitrile or a fused pyrimidine ring to extend into the solvent-exposed region or the specificity pocket of the enzyme.
-
Example Analog: This structure is chemically homologous to intermediates used in the synthesis of Momelotinib (GS-6624), where the benzonitrile is replaced by a morpholino-phenyl group.
Experimental Validation & QC
To ensure the integrity of the synthesized material, the following analytical parameters must be met:
| Technique | Expected Observation | Purpose |
| 1H NMR (DMSO-d6) | Singlet at ~9.9 ppm (CHO); Singlet at ~8.5 ppm (Pyrazole C5-H); Aromatic doublets (Phenyl). | Confirm structure and purity. |
| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch); ~1670 cm⁻¹ (C=O stretch); ~3200 cm⁻¹ (NH stretch). | Identify functional groups. |
| LC-MS | [M+H]⁺ peak at 198.07. | Confirm molecular weight. |
| TLC (EtOAc:Hex 1:1) | Single spot, UV active. Aldehyde stains with DNP (yellow/orange). | Quick purity check. |
References
-
Kira, M. A., et al. (1970). "The Vilsmeier–Haack Reaction on Hydrazones: A New Synthesis of Pyrazole-4-carboxaldehydes." Tetrahedron Letters, 11(48), 4215-4216.
-
Mohamed, N. R., et al. (2012). "Utility of 3-acetyl-1-phenylpyrazole in the synthesis of some new pyrazoles, isoxazoles, pyrimidines and pyrazolo[1,5-a]pyrimidines." Journal of Chemical and Pharmaceutical Research, 4(4), 2096-2104.
-
Parrish, C. A., et al. (2013). "Discovery of novel pyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, 23(11), 3354-3357.
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 56606014 (Analog: 4-(1H-pyrazol-4-yl)benzonitrile)." PubChem.
The Pyrazole Aldehyde: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Power of the Pyrazole Core
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal foundation for designing targeted therapeutics. Among the various pyrazole-based building blocks, pyrazole aldehydes stand out for their exceptional versatility. The aldehyde functional group serves as a reactive handle, enabling a vast array of chemical transformations that grant access to diverse and complex molecular architectures.
This guide provides a senior-level perspective on the synthesis, manipulation, and strategic application of pyrazole-based aldehyde building blocks in drug discovery. We will move beyond simple reaction lists to explore the causality behind synthetic choices, the practicalities of protocol execution, and the strategic thinking required to leverage this scaffold for therapeutic benefit.
Part 1: Synthesis of Core Pyrazole Aldehyde Building Blocks
The strategic placement of the formyl group on the pyrazole ring is critical and largely dictated by the substitution pattern of the starting material. The choice of synthetic route is a key decision based on the electronic nature of the pyrazole and the desired regioselectivity.
The Vilsmeier-Haack Reaction: The Workhorse for C4-Formylation
For most N-substituted pyrazoles, the C4 position is the most nucleophilic and is the primary site of electrophilic substitution. The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl group at this position.
Mechanism & Rationale: The reaction proceeds via the formation of the Vilsmeier reagent (an electrophilic chloroiminium ion) from a phosphoryl chloride/dimethylformamide (DMF) mixture. The electron-rich pyrazole ring attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. This method is reliable, scalable, and uses readily available, inexpensive reagents.
Diagram 1: Mechanism of the Vilsmeier-Haack Formylation
Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 2 eq.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1,3-diphenyl-1H-pyrazole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching & Hydrolysis: Cool the mixture to room temperature and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and induce precipitation of the product. The pH should be adjusted to ~7-8.
-
Isolation & Purification: Stir the mixture for 1 hour, then collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from ethanol to afford the pure aldehyde.
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is dominant, other methods may be required depending on the substrate's sensitivity or desired regiochemistry.
| Method | Description & Rationale | Typical Substrates | Reference |
| Duff Reaction | Formylation using hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol/boric acid or TFA). It is suitable for highly activated, electron-rich pyrazoles that might be sensitive to the harshness of the Vilsmeier conditions. | Pyrazoles with strong electron-donating groups. | |
| Oxidation of Pyrazole Methanols | A two-step process involving the initial introduction of a hydroxymethyl group, followed by oxidation with reagents like MnO₂ or PCC. This route offers control and is useful when the Vilsmeier reaction fails or gives poor yields. | Substrates incompatible with Vilsmeier reagents. | |
| Metal-Catalyzed Formylation | Involves metal-halogen exchange (e.g., with BuLi) on a halogenated pyrazole followed by quenching with a formylating agent like DMF. This is a powerful method for installing an aldehyde at a specific, pre-functionalized position (e.g., C5). | Halogenated pyrazoles where site-specific formylation is required. |
Diagram 2: Decision Workflow for Pyrazole Formylation
Caption: A decision tree for selecting a pyrazole formylation strategy.
Part 2: Key Transformations for Medicinal Chemistry
The true power of pyrazole aldehydes lies in their ability to serve as electrophilic partners in a wide range of C-C and C-N bond-forming reactions, providing rapid access to libraries of diverse compounds for screening.
C-N Bond Formations: Building Pharmacophores
The condensation of the aldehyde with various nitrogen nucleophiles is the most widely used transformation in drug discovery programs.
-
Schiff Base and Hydrazone Formation: The reaction with primary amines or hydrazines to form imines (Schiff bases) and hydrazones is straightforward and efficient. These products are not merely intermediates; the resulting C=N bond is often a key part of the final pharmacophore, participating in hydrogen bonding or coordinating to metal ions in enzymes. Many compounds with reported antimicrobial and anticancer activities are based on these scaffolds.
Experimental Protocol: General Synthesis of a Pyrazole-Schiff Base
-
Dissolution: Dissolve the pyrazole-4-carboxaldehyde (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition: Add the corresponding primary amine (1-1.1 eq.) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or gentle reflux (40-60 °C) for 2-6 hours. Monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
C-C Bond Formations: Extending the Scaffold
-
Knoevenagel Condensation: This reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated products. The newly formed double bond acts as a Michael acceptor, and the attached electron-withdrawing groups provide additional points for hydrogen bonding, making this a powerful strategy for designing enzyme inhibitors, particularly kinase inhibitors.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene with predictable stereochemistry. This is invaluable for installing specific linker geometries or for creating vinyl-pyrazole building blocks for further elaboration via cross-coupling reactions.
-
Henry Reaction (Nitroaldol): The reaction with nitroalkanes yields β-nitro alcohols, which are versatile intermediates. The nitro group can be reduced to an amine, and the alcohol can be eliminated to form a nitroalkene, providing multiple pathways for further diversification.
Part 3: Applications & Case Studies
Pyrazole aldehydes are instrumental in the synthesis of compounds targeting a wide range of diseases.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The pyrazole aldehyde is an excellent starting point for building these inhibitors. The Knoevenagel condensation, for example, is used to append Michael acceptor warheads that can form covalent bonds with cysteine residues in the target kinase, leading to potent and irreversible inhibition.
| Compound Class | Synthetic Reaction | Target Family | Reported Activity (IC₅₀) | Reference |
| Pyrazolyl-acrylonitriles | Knoevenagel Condensation | Tyrosine Kinases (e.g., EGFR, VEGFR) | Low micromolar to nanomolar range | |
| Pyrazolyl-aminopyrimidines | Reductive Amination | Cyclin-Dependent Kinases (CDKs) | Sub-micromolar range |
Antimicrobial Agents
The development of novel antimicrobial agents is a global health priority. Pyrazole-based Schiff bases and hydrazones derived from pyrazole aldehydes have consistently shown promising activity against a range of bacterial and fungal pathogens. The imine linkage is often crucial for activity, and the lipophilicity and electronic properties can be easily tuned by varying the amine or hydrazine component.
| Compound Class | Organism | Reported Activity (MIC) | Reference |
| Pyrazole Schiff Bases | S. aureus, E. coli | 2-16 µg/mL | |
| Pyrazole Hydrazones | C. albicans | 4-32 µg/mL |
Conclusion and Future Outlook
Pyrazole-based aldehyde building blocks are more than just simple intermediates; they are strategic tools for accelerating drug discovery. Their straightforward synthesis and predictable reactivity allow for the rapid generation of molecular diversity from a common core. The ability to participate in a wide array of robust C-N and C-C bond-forming reactions ensures their continued relevance in constructing complex molecules for targeting challenging diseases. Future innovations will likely focus on developing novel, highly regioselective formylation techniques for complex pyrazole systems and integrating these building blocks into automated synthesis platforms to further expedite the discovery of next-generation therapeutics.
References
-
Bansal, R. K. (2018). Heterocyclic Chemistry. Wiley. [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2003). The Vilsmeier-Haack Reaction in the Chemistry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 86, 1-74. [Link]
-
Faria, J. V., et al. (2017). Synthesis, characterization, and biological evaluation of novel pyrazole derivatives. Journal of the Brazilian Chemical Society, 28(1), 139-150. [Link]
-
Ogwu, C. A., et al. (2020). A Review on the Synthesis and Applications of Pyrazole and its Derivatives. Organic Chemistry: An Indian Journal, 16(1), 1-15. [Link]
-
Gomaa, M. A. M. (2018). Pyrazole-4-carbaldehydes: Synthesis and reactions. Journal of Heterocyclic Chemistry, 55(10), 2235-2254. [Link]
-
Stanetty, P., & Schnürch, M. (2007). Directed Ortho Metalation of N-Phenylpyrazole. European Journal of Organic Chemistry, 2007(4), 631-639. [Link]
-
Kumar, A., et al. (2013). Synthesis and biological evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4156-4161. [Link]
-
Rostom, S. A. F., et al. (2011). Azole-based derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 34(6), 899-912. [Link]
-
Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing a piperazine moiety as inhibitors of epidermal growth factor receptor (EGFR). Bioorganic & Medicinal Chemistry, 18(9), 3178-3186. [Link]
-
Fabbro, D., et al. (2012). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. British Journal of Cancer, 106(11), 1686-1691. [Link]
Methodological & Application
Application Note: Chemoselective Reductive Amination of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
Abstract & Scope
This application note details the optimized protocol for the reductive amination of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile . This transformation presents a specific chemoselective challenge: reducing the aldehyde-derived imine functionality while preserving the sensitive nitrile (cyano) group on the phenyl ring.
Standard reducing agents like Lithium Aluminum Hydride (LiAlH
Scientific Rationale & Mechanism
The Chemoselectivity Challenge
The substrate contains three reducible sites:
-
Aldehyde (C=O): Highly electrophilic.
-
Imine Intermediate (C=N): Formed in situ; the target for reduction.
-
Nitrile (C≡N): Susceptible to reduction under forcing conditions.
Sodium Triacetoxyborohydride (NaBH(OAc)
Mechanistic Pathway
-
Imine Formation: The amine attacks the aldehyde carbonyl to form a carbinolamine, which dehydrates to an imine (or iminium ion under acidic conditions).
-
Protonation: Acetic acid promotes the formation of the iminium species, which is more electrophilic than the neutral imine.
-
Hydride Transfer: STAB coordinates with the nitrogen of the iminium ion and delivers a hydride. The acetoxy groups reduce the nucleophilicity of the boron, preventing direct reduction of the aldehyde or nitrile.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the reductive amination process emphasizing the activated iminium intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Starting Material | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile |
| Amine | 1.1 – 1.3 | Reactant | Primary or Secondary Amine |
| NaBH(OAc) | 1.4 – 1.6 | Reducing Agent | Moisture sensitive; handle rapidly. |
| Acetic Acid | 1.0 – 2.0 | Catalyst | Glacial. Essential for reaction rate. |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Preferred over DCM for boiling point/solubility. |
| NaHCO | N/A | Quench | Neutralizes acid and boron complexes. |
Step-by-Step Procedure
Step 1: Solubilization and Imine Formation
-
Charge a dry reaction vessel (round-bottom flask or vial) with 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile (1.0 equiv).
-
Add 1,2-Dichloroethane (DCE) (Concentration: 0.1 M – 0.2 M).
-
Note: If the pyrazole is insoluble, add THF (up to 20% v/v) or DMF (up to 5% v/v) as a co-solvent.
-
-
Add the Amine (1.2 equiv).
-
Add Glacial Acetic Acid (1.5 equiv).
-
Stir at Room Temperature (20–25 °C) for 30–60 minutes.
-
Checkpoint: This allows the equilibrium to shift toward the imine/iminium species.
-
Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
- Observation: Mild gas evolution (H
) may occur; ensure the vessel is vented or under a nitrogen balloon.
- Stir the reaction mixture at Room Temperature for 4–16 hours.
- Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aldehyde (M+H of substrate) and appearance of the amine product (M+H of product).
- Note: The nitrile peak in IR (approx. 2220 cm
) should remain unchanged.
Step 3: Workup & Isolation
8. Quench the reaction by slowly adding saturated aqueous NaHCO
Step 4: Purification 13. Purify the crude residue via Flash Column Chromatography.
- Stationary Phase: Silica Gel.
- Mobile Phase: DCM : MeOH (gradient 100:0 to 90:10).
- Note: For polar amines, add 1% NH
OH or Et N to the mobile phase to prevent tailing.
Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of pyrazole substrate. | Switch solvent to THF or add DMF as co-solvent. Increase temperature to 40°C (caution). |
| Nitrile Hydrolysis | Aqueous workup too acidic or prolonged. | Ensure quench is basic (NaHCO |
| Dialkylation | Primary amine used with excess aldehyde. | Ensure Amine is in excess (1.2–1.5 eq) relative to Aldehyde. |
| Boron Emulsion | Incomplete quenching of borates. | Stir with NaHCO |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in Dichloroethane. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bhat, S. V., et al. (2005). Chemistry of Natural Products. (Contextual reference for general pyrazole reactivity and alkaloid synthesis). Springer. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Reference for the "Abdel-Magid Reductive Amination"). Springer. [Link]
Application Note: Strategic Oxidation of Hydroxymethyl Pyrazoles to Formyl Pyrazoles
Executive Summary & Chemical Context
The conversion of hydroxymethyl pyrazoles to formyl pyrazoles (pyrazole-carbaldehydes) is a pivotal transformation in medicinal chemistry. These aldehydes serve as critical "handles" for reductive aminations, Wittig olefinations, and heterocycle ring formations in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and anti-inflammatory agents.
The Challenge: Unlike simple benzylic alcohols, hydroxymethyl pyrazoles present unique challenges:
-
Nitrogen Coordination: The
nitrogens can coordinate to metal oxidants, poisoning catalysts or requiring high stoichiometric excesses. -
Tautomerism: Unprotected NH-pyrazoles can tautomerize, affecting solubility and reactivity.
-
Over-oxidation: Electron-rich pyrazoles are susceptible to over-oxidation to carboxylic acids.
This guide details three distinct oxidation protocols—Activated
Decision Logic for Reagent Selection
Before selecting a protocol, analyze your substrate using the following logic flow. This minimizes material loss and purification time.
Figure 1: Decision matrix for selecting the optimal oxidation reagent based on scale and substrate functionality.
Method A: Activated Manganese Dioxide ( )
The "Workhorse" Protocol
Mechanism & Rationale
Manganese dioxide acts as a heterogeneous oxidant. The reaction occurs on the surface of the solid; therefore, the "activation" (surface area and hydration state) is critical. Since hydroxymethyl pyrazoles are pseudo-benzylic, they are activated for this oxidation.
-
Pros: Simple filtration workup; no over-oxidation to acid; indefinite shelf stability of reagents.
-
Cons: Requires large excess (10–20 equiv); variable kinetics based on
source; pyrazole nitrogen can adsorb to the surface, slowing the reaction.
Protocol
Reagents:
-
Substrate: Hydroxymethyl pyrazole (1.0 equiv)
-
Oxidant: Activated
(10.0 – 20.0 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Additive: Celite (diatomaceous earth)
Step-by-Step:
-
Preparation: Dissolve the pyrazole alcohol in DCM (0.1 M concentration). Note: If solubility is poor, use 10% MeOH in DCM or pure Acetone, though reaction rates may decrease.
-
Addition: Add Activated
(10 equiv) in a single portion. -
Agitation: Stir vigorously at room temperature. Critical: Do not use a magnetic stir bar for scales >5g as the heavy solid will grind the bar; use an overhead mechanical stirrer.
-
Monitoring: Check TLC/LCMS at 4 hours. If conversion is <50%, add another 5–10 equiv of
. -
Workup: Dilute the reaction mixture with an equal volume of DCM. Filter the black slurry through a pad of Celite packed in a sintered glass funnel.
-
Rinse: Rinse the filter cake thoroughly with 10% MeOH/DCM to desorb the polar pyrazole aldehyde from the manganese surface.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the aldehyde.
Validation Check: The product should be a white to pale yellow solid. If the filtrate is green, colloidal Mn species are present; refilter through a tighter silica plug.
Method B: Dess-Martin Periodinane (DMP)
The "Precision" Protocol
Mechanism & Rationale
DMP is a hypervalent iodine(V) reagent. It avoids the heavy metal coordination issues of
-
Pros: Very mild (neutral pH possible with buffering); rapid (<1 hour); tolerates unprotected N-H (usually).
-
Cons: Reagent is expensive; byproducts (iodinanes) can be difficult to remove without specific workups.
Protocol
Reagents:
-
Substrate: Hydroxymethyl pyrazole (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)
-
Solvent: Wet DCM (DCM saturated with water accelerates the mechanism via ligand exchange).
-
Buffer (Optional):
(3.0 equiv) if acid-sensitive protecting groups (e.g., THP) are present.
Step-by-Step:
-
Preparation: Dissolve substrate in DCM (0.1 – 0.2 M). Add solid
if buffering is required. -
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add DMP solid in one portion. Remove the ice bath and allow to warm to room temperature.
-
Reaction: Stir for 30–90 minutes.
-
Quench (The "Seebach" Workup): This step is non-negotiable to remove the iodinane byproduct.
-
Add a 1:1 mixture of saturated aqueous
(sodium thiosulfate) and saturated aqueous . -
Stir vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is cloudy/white.
-
-
Extraction: Separate layers. Extract aqueous layer 2x with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate.
Validation Check: NMR should show a clean aldehyde peak (~9.8–10.0 ppm). If broad multiplets appear in the aromatic region (7.5–8.0 ppm), residual iodobenzoic acid is present. Wash again with basic thiosulfate.
Method C: TEMPO / BAIB Oxidation
The "Green/Scalable" Protocol
Mechanism & Rationale
This method uses a catalytic amount of the nitroxyl radical TEMPO, co-oxidized by stoichiometric Bis-acetoxyiodobenzene (BAIB) or bleach (NaOCl). It is preferred for Process Chemistry due to safety and cost.
-
Pros: Catalytic; high yielding; easy removal of byproducts (iodobenzene is volatile/washable).
-
Cons: Can over-oxidize to carboxylic acid if water content is too high or reaction time is prolonged.
Protocol
Reagents:
-
Substrate: Hydroxymethyl pyrazole (1.0 equiv)
-
Catalyst: TEMPO (0.1 equiv / 10 mol%)
-
Co-oxidant: BAIB (PhI(OAc)2) (1.1 equiv)
-
Solvent: DCM or Acetonitrile (
)
Step-by-Step:
-
Preparation: Dissolve substrate and TEMPO in DCM (0.2 M).
-
Addition: Add BAIB solid in one portion at room temperature.
-
Reaction: The solution often turns orange/red (active TEMPO species). Stir for 2–4 hours.
-
Quench: Add saturated aqueous
to destroy excess oxidant. -
Extraction: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine/amine impurities if present) and brine.
-
Purification: The byproduct is Iodobenzene (
). It can be removed via high-vacuum rotary evaporation or column chromatography (elutes very early in non-polar solvents).
Critical Comparison & Troubleshooting
Data Summary Table
| Feature | Method A: | Method B: DMP | Method C: TEMPO |
| Reaction Type | Heterogeneous | Homogeneous | Homogeneous (Catalytic) |
| Stoichiometry | 10–20 equiv | 1.2–1.5 equiv | 0.1 equiv (Cat) + 1.1 Co-ox |
| Cost | Low | High | Medium |
| Reaction Time | 4–24 Hours | 0.5–2 Hours | 2–6 Hours |
| N-H Tolerance | Moderate (Adsorption risk) | High | Moderate |
| Primary Risk | Incomplete conversion | Explosion hazard (dry solid) | Over-oxidation |
Troubleshooting Guide
Issue 1: Reaction Stalls at 50% Conversion (
-
Cause: The pyrazole nitrogen is coordinating to the Mn surface, blocking active sites.
-
Solution: Filter the reaction to remove "poisoned"
, resuspend the filtrate in fresh solvent, and add fresh . Do not just add more to the existing slurry.
Issue 2: Aldehyde is Unstable/Decomposes
-
Cause: Formyl pyrazoles can be unstable on silica gel due to acidity.
-
Solution: Deactivate the silica gel column with 1% Triethylamine (TEA) during purification, or use neutral alumina.
Issue 3: Over-oxidation to Carboxylic Acid
-
Cause: Presence of water in TEMPO reactions or prolonged exposure.
-
Solution: Switch to anhydrous DCM and stop the reaction immediately upon consumption of starting material.
Workflow Visualization
The following diagram illustrates the standard laboratory workflow for the DMP oxidation, which is often the most reliable for high-value intermediates.
Figure 2: Standard workflow for Dess-Martin Periodinane oxidation including the critical reductive quench step.
References
-
Activated Manganese Dioxide Oxidations
- Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis.
-
Protocol Verification:
-
Dess-Martin Periodinane Methodology
- Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem. 1983, 48, 4155–4156.
-
Mechanism & Scope:
-
TEMPO/BAIB Oxidations
- Epp, J. B., Widlanski, T. S. "Facile Preparation of Nucleoside-5'-aldehydes." J. Org. Chem. 1999, 64, 293.
-
Catalytic Cycle:
-
General Pyrazole Chemistry
- Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev. 2011, 111, 6984–7034.
-
Source:
Troubleshooting & Optimization
Improving yield of Vilsmeier-Haack formylation for pyrazole derivatives
Topic: Optimization and Troubleshooting of Pyrazole-4-carbaldehyde Synthesis ID: TS-VH-PYR-001 Status: Active Maintainer: Senior Application Science Team
Executive Summary & Mechanistic Logic
The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring. However, yield inconsistency is a common pain point in drug development workflows.
The Core Problem: The reaction is not a single step; it is a biphasic chemical sequence involving:
-
Electrophile Generation: Formation of the chloroiminium ion (Vilsmeier reagent).
-
Electrophilic Aromatic Substitution (EAS): Attack of the pyrazole C4 on the electrophile.
-
Hydrolysis: Conversion of the iminium intermediate to the aldehyde.
Failure in any of these phases results in low yields or "tarry" byproducts. This guide deconstructs these phases into controllable variables.
Critical Workflow Visualization
The following diagram outlines the critical path and decision points for the reaction.
Caption: Figure 1. Critical path for Vilsmeier-Haack formylation. Green nodes indicate stable intermediates; red nodes indicate critical failure points during work-up.
Module 1: The Reagent "Engine" (Troubleshooting Low Conversion)
Symptom: Starting material remains unreacted (TLC shows starting spot), even after heating.
Root Cause: The Vilsmeier reagent (chloroiminium salt) failed to form or decomposed.
Technical Insight
The reaction between DMF and POCl₃ is exothermic. If the temperature spikes too high during addition, the reagent can decompose. Conversely, if moisture is present, POCl₃ hydrolyzes to phosphoric acid, killing the active electrophile.
Protocol: Active Reagent Generation
-
Solvent Integrity: Use DMF distilled over CaH₂ or molecular sieves. Water content must be <0.05%.
-
Thermal Control: Cool DMF to 0°C in an ice/salt bath.
-
Addition Rate: Add POCl₃ dropwise. Do not allow internal temperature to exceed 5°C.
-
Maturation: After addition, stir at 0°C for 30 minutes, then warm to RT for 30 minutes before adding the pyrazole. This ensures complete formation of the electrophile.
Stoichiometry Table: Optimization Guidelines
| Component | Standard Eq. | Difficult Substrate* Eq. | Role |
| Pyrazole | 1.0 | 1.0 | Substrate |
| DMF | 5.0 - 10.0 | 10.0 - 15.0 | Solvent & Reagent |
| POCl₃ | 1.2 - 1.5 | 3.0 - 5.0 | Electrophile Generator |
*Difficult Substrates: Pyrazoles with Electron-Withdrawing Groups (EWGs) like N-phenyl or N-tosyl.
Module 2: The Reaction (Troubleshooting Regioselectivity & Stalling)
Symptom: Reaction stalls or produces multiple spots (regioisomers).
Root Cause:
-
Electronic Deactivation: N-substituted pyrazoles (especially N-phenyl) have reduced electron density at C4.
-
Steric Hindrance: Bulky groups at C3/C5 can hinder the approach of the Vilsmeier reagent.
Troubleshooting Guide
-
Issue: Reaction Stalls.
-
Solution: Increase temperature to 80-90°C. Standard Vilsmeier is often run at 60°C, but deactivated pyrazoles require higher activation energy.
-
Advanced: Switch solvent. If neat DMF is too viscous or hard to remove, use 1,2-dichloroethane (DCE) as a co-solvent to allow higher reflux temperatures.
-
-
Issue: N-Formylation vs. C-Formylation.
-
Context: If the pyrazole N is unsubstituted (NH), Vilsmeier conditions can formylating the nitrogen.
-
Solution: Protect the Nitrogen first (e.g., Benzyl, Methyl) or run the reaction with 3 equivalents of reagent to drive the thermodynamic C-formylation, accepting that N-formyl may hydrolyze off during workup.
-
Module 3: The Hydrolysis (The "Black Tar" Solution)
Symptom: The reaction looked good on TLC (new spot formed), but after adding water, the product disappeared or turned into a black oil/tar.
Root Cause: Improper pH control during hydrolysis. The intermediate iminium salt is stable; however, if the solution is too acidic (from POCl₃ byproducts) or too basic (aggressive neutralization), the aldehyde can degrade or undergo aldol condensation.
Validated Hydrolysis Protocol
Do not just dump water into the reaction mixture.
-
Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!).
-
Neutralization (The Critical Step):
-
Adjust pH to 7.0 - 8.0 .
-
Preferred Base: Saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃).
-
Avoid: Strong NaOH (can lead to Cannizzaro reactions or ring cleavage).
-
-
Digestion: Stir the neutralized mixture for 1-2 hours. The iminium salt hydrolysis is not instantaneous.
-
Extraction: Extract with Ethyl Acetate or DCM.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Yes, but POCl₃ is generally superior for pyrazoles. SOCl₂ generates SO₂ gas, which can complicate closed-vessel kinetics. POCl₃ forms a non-gaseous phosphate byproduct that acts as a leaving group.
Q: My product is trapped in the DMF. How do I remove it? A: DMF is water-miscible but has a high boiling point.
-
Wash the organic organic layer 5x with 5% LiCl solution (Lithium Chloride). This pulls DMF into the aqueous phase effectively.
-
Alternatively, pour the reaction onto ice, stir for 2 hours, and filter the precipitate if the product is a solid.
Q: The yield is 40%. How do I hit >80%? A: Check the "Maturation" step in Module 1. If you add pyrazole before the Vilsmeier reagent is fully formed, the POCl₃ can react directly with the pyrazole nitrogen or other nucleophiles. Ensure the Reagent is pre-formed at 0°C-RT for 1 hour before substrate addition.
Decision Logic for Solvent Selection
Caption: Figure 2. Solvent selection logic based on substrate solubility and thermal requirements.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.
-
Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
-
Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of pyrazole derivatives. Tetrahedron Letters.
-
Application Note: Removal of DMF from Reaction Mixtures. Common Organic Chemistry Standards.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for POCl₃ and DMF before handling, as they are corrosive and toxic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
